3,5-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-6-4-5-7-17(16)14-28-15-26-22-21(24(28)31)13-27-29(22)9-8-25-23(30)18-10-19(32-2)12-20(11-18)33-3/h4-7,10-13,15H,8-9,14H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFZRDTXISGMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2-methylbenzyl group and the 3,5-dimethoxybenzamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more polar compound, while reduction could produce a more hydrophobic molecule.
Applications De Recherche Scientifique
Anticancer Activity
Research has demonstrated that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant anticancer properties. The mechanism typically involves the inhibition of key enzymes involved in tumor growth and proliferation. For instance:
- Inhibition Studies : Similar compounds have shown effectiveness against various cancer cell lines by targeting specific kinases crucial for cell division and metabolism .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties due to the presence of functional groups that can modulate inflammatory pathways. This application is particularly relevant in developing treatments for chronic inflammatory diseases.
Synthesis Methodologies
The synthesis of 3,5-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple synthetic steps:
- Formation of the Pyrazolo-Pyrimidine Core : The initial step often includes the cyclization of appropriate precursors to form the pyrazolo-pyrimidine structure.
- Functionalization : Subsequent steps involve adding substituents such as methylbenzyl and dimethoxy groups through nucleophilic substitutions and acylation reactions.
- Purification : The final product is purified using standard techniques like recrystallization or chromatography to ensure high purity suitable for biological testing.
Anticancer Efficacy
A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against cancer cell lines. The results indicated that modifications in the structure could enhance selectivity and potency against tumors:
- Cell Line Testing : Specific derivatives were tested on human cancer cell lines, showing significant cytotoxic effects at low concentrations .
Antitubercular Activity
Another case study focused on evaluating substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. The findings revealed that certain compounds exhibited promising antitubercular activity:
- Comparative Analysis : Compounds were compared based on their structural similarities and biological activity profiles, highlighting the potential of this compound class in treating tuberculosis .
Safety Profile Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at effective concentrations against bacterial strains:
Mécanisme D'action
The mechanism of action of 3,5-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following comparison focuses on analogs sharing the pyrazolo[3,4-d]pyrimidinone scaffold or benzamide derivatives, highlighting structural variations and their implications.
Table 1: Key Structural Features and Comparative Analysis
Structural and Functional Insights
Core Scaffold Differences: The pyrazolo[3,4-d]pyrimidinone core in the target compound is distinct from the triterpenoid (Zygocaperoside) or flavonoid (Isorhamnetin-3-O-glycoside) frameworks of Z. fabago isolates. This core is analogous to purine-based systems, enabling ATP-competitive binding in kinases . In contrast, Zygocaperoside and Isorhamnetin-3-O-glycoside derive bioactivity from natural product scaffolds, which often have broader but less specific interactions.
Substituent Effects: The 3,5-dimethoxybenzamide group in the target compound contributes to π-π stacking interactions in enzymatic binding pockets, a feature absent in non-aromatic substituents of Zygocaperoside. The 2-methylbenzyl group at position 5 of the pyrazolo-pyrimidinone core is critical for hydrophobic interactions. Similar analogs with smaller alkyl groups (e.g., methyl or ethyl) show reduced potency due to weaker van der Waals forces .
Spectroscopic and Crystallographic Validation :
- NMR and UV spectroscopy (as used for Z. fabago compounds ) confirm the presence of methoxy and benzyl groups in the target molecule.
- X-ray crystallography via SHELXL refines bond lengths and angles, ensuring accurate 3D modeling for structure-activity relationship (SAR) studies .
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility: Methoxy groups improve aqueous solubility compared to non-polar substituents (e.g., methyl or chloro).
- Metabolic Stability: The ethyl linker between the benzamide and pyrazolo-pyrimidinone may reduce enzymatic cleavage, enhancing half-life relative to glycosides (e.g., Isorhamnetin-3-O-glycoside) .
Activité Biologique
3,5-Dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been extensively studied for their biological activities, particularly in cancer therapy and kinase inhibition.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 447.5 g/mol. The structural features include:
- Dimethoxy groups at the 3 and 5 positions of the benzamide moiety, enhancing solubility and biological activity.
- A pyrazolo[3,4-d]pyrimidine core , which is crucial for its pharmacological properties.
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit various biological activities including:
- Anticancer activity : Many derivatives have shown potent inhibitory effects on cancer cell proliferation.
- Kinase inhibition : These compounds often target fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.
The mechanism through which 3,5-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects involves:
- Inhibition of FGFR signaling pathways , leading to reduced cell proliferation in cancer cells.
- Induction of apoptosis in sensitive cancer cell lines through modulation of key signaling pathways.
Research Findings
Recent studies have highlighted the effectiveness of various pyrazolo derivatives against different cancer types:
| Compound | Target | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|---|
| 10h | FGFR1 | 114.5 | NCI-H1581 | Inhibits proliferation |
| MM129 | BTK | N/A | DLD-1 | Induces apoptosis |
Case Studies
- Study on FGFR Inhibition : A study synthesized 66 derivatives and found that compound 10h exhibited significant antitumor efficacy (TGI = 91.6% at 50 mg/kg) in xenograft models involving FGFR dysregulation .
- Cytotoxic Activity Assessment : Another study evaluated several pyrazolo derivatives for cytotoxicity against pancreatic and prostate cancer cell lines (BxPC-3 and PC-3). Compounds demonstrated nanomolar concentrations leading to significant cell death without affecting normal cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the core structure can significantly influence biological activity:
- The presence of specific substituents such as methylbenzyl groups enhances potency against targeted kinases.
- Alterations to the benzamide moiety can lead to decreased inhibitory effects on FGFR signaling.
Q & A
Basic: What are the key considerations in the synthesis of 3,5-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide?
Answer:
The synthesis requires precise control of reaction conditions, including temperature, solvent selection, and catalyst use. For example, intermediates such as pyrazolo-pyrimidinone derivatives (e.g., 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine) are often synthesized via cyclocondensation reactions under reflux conditions. Purification steps (e.g., column chromatography or recrystallization) are critical to isolate high-purity products. Yield optimization can be achieved by adjusting stoichiometry and reaction time, as demonstrated in analogous syntheses of pyrazolo-pyrimidine derivatives with yields exceeding 70% . Statistical experimental design (e.g., factorial design) can systematically identify optimal parameters, reducing trial-and-error approaches .
Basic: How can NMR and HRMS be effectively utilized to confirm the structure of this compound?
Answer:
- 1H NMR : Analyze proton environments to confirm substituent positions. For instance, methoxy groups (3,5-dimethoxybenzamide) exhibit singlet peaks at ~3.8 ppm, while aromatic protons in the pyrazolo-pyrimidine core appear as distinct multiplet patterns .
- HRMS : Validate molecular formula by matching exact mass with theoretical values (e.g., [M+H]+ or [M+Na]+ ions). Discrepancies >5 ppm require re-evaluation of synthesis or purification steps. Cross-referencing with analogous compounds (e.g., pyrazolo[4,3-c][1,2]benzothiazine derivatives) ensures consistency in fragmentation patterns .
Advanced: How can computational methods be integrated to optimize the synthesis pathway?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states, identifying feasible pathways. For example, ICReDD’s reaction path search methods use computational models to narrow down experimental conditions, reducing development time by 30–50% . Molecular dynamics simulations can model solvent effects, while machine learning (ML) algorithms analyze historical reaction data to recommend optimal catalysts or temperatures . Virtual screening of substituent effects (e.g., methoxy vs. methyl groups) further guides structural modifications .
Advanced: What strategies are recommended for resolving contradictions in spectroscopic data during characterization?
Answer:
- Contradiction Analysis : Compare experimental NMR/HRMS data with computational predictions (e.g., ChemDraw simulations or Gaussian NMR shifts). For example, unexpected splitting in aromatic proton signals may indicate steric hindrance or tautomerism, requiring 2D NMR (COSY, NOESY) for resolution .
- Cross-Validation : Use complementary techniques like X-ray crystallography (if crystals are obtainable) or IR spectroscopy to confirm functional groups. In cases of persistent discrepancies, revise synthetic routes or explore alternative intermediates .
Advanced: How can statistical experimental design improve the yield and purity of the compound?
Answer:
- Design of Experiments (DoE) : Apply factorial or response surface methodologies to evaluate interactions between variables (e.g., temperature, solvent polarity, and catalyst loading). For example, a central composite design can identify non-linear relationships, optimizing yield from 60% to >85% .
- Process Control : Implement real-time monitoring (e.g., in situ FTIR or HPLC) to adjust parameters dynamically. Feedback loops between experimental data and computational models (e.g., ICReDD’s workflow) enhance reproducibility .
Advanced: What mechanistic insights are critical for understanding the reactivity of the pyrazolo-pyrimidine core?
Answer:
- Electrophilic Substitution : The 4-oxo group activates the pyrimidine ring for nucleophilic attacks, while the pyrazole nitrogen directs regioselectivity. Computational studies (e.g., Fukui indices) can map reactive sites for functionalization .
- Tautomerism : The 4-oxo-4,5-dihydro tautomer may dominate in solution, influencing reactivity. Solvent polarity and pH adjustments (e.g., using ammonium acetate buffers) stabilize specific tautomeric forms .
Advanced: How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?
Answer:
- Bioisosteric Replacement : Substitute the 2-methylbenzyl group with halogenated or electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity. Analogous pyrazolo-benzothiazine derivatives demonstrate improved antioxidant activity with such modifications .
- Side-Chain Optimization : Replace the ethyl linker in the benzamide moiety with polyethylene glycol (PEG) chains to enhance solubility. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins .
Advanced: What methodologies address challenges in scaling up the synthesis for preclinical studies?
Answer:
- Membrane Separation : Use nanofiltration or reverse osmosis to purify intermediates, reducing solvent waste. CRDC subclass RDF2050104 highlights membrane technologies for efficient separation .
- Process Simulation : COMSOL Multiphysics models heat and mass transfer in reactors, identifying bottlenecks (e.g., poor mixing in large batches). AI-driven simulations recommend scale-up parameters with >90% accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
